N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline core, with additional functional groups such as a chlorobenzyl and a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of an appropriate hydrazine derivative with a suitable nitrile.
Introduction of the quinazoline core: This step involves the condensation of the triazole intermediate with an anthranilic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorobenzyl or fluorophenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest as a potential therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyridine
- N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]benzimidazole
Uniqueness
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and the presence of both a triazole and quinazoline ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H15ClFN5O2 |
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Molecular Weight |
447.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-16-6-1-13(2-7-16)12-26-22(31)15-5-10-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-3-8-17(25)9-4-14/h1-11,29H,12H2,(H,26,31) |
InChI Key |
CSNULHZSRAPLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
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